4-Benzylaminocyclohexanone

Organic Synthesis Reductive Amination Process Chemistry

4-Benzylaminocyclohexanone is a substituted cyclohexanone derivative featuring a secondary amine bearing a benzyl group. Its structural motif places it within the class of 4-aminocyclohexanones, which are established intermediates in medicinal chemistry for synthesizing pharmacologically active molecules, particularly those targeting the central nervous system and pain pathways.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 142009-99-2
Cat. No. B115721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylaminocyclohexanone
CAS142009-99-2
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC1CC(=O)CCC1NCC2=CC=CC=C2
InChIInChI=1S/C13H17NO/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2
InChIKeyNMCDGVLRNAILQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzylaminocyclohexanone (CAS 142009-99-2): A Key Intermediate in Analgesic and CNS-Targeted Synthesis


4-Benzylaminocyclohexanone is a substituted cyclohexanone derivative featuring a secondary amine bearing a benzyl group. Its structural motif places it within the class of 4-aminocyclohexanones, which are established intermediates in medicinal chemistry for synthesizing pharmacologically active molecules, particularly those targeting the central nervous system and pain pathways [1]. The compound is characterized by a molecular formula of C13H17NO, a molecular weight of 203.28 g/mol, and predicted physicochemical properties including a boiling point of 337.5±35.0 °C and a pKa of 8.97±0.20 . It is commercially available from multiple research suppliers with typical purities of 95-98% .

The Critical Role of the N-Benzyl Group: Why 4-Benzylaminocyclohexanone is Not Interchangeable with Unsubstituted or Protected Analogs


Generic substitution with closely related 4-aminocyclohexanone derivatives is not a straightforward option due to the profound influence of the N-substituent on both physicochemical and functional properties. The presence of the benzyl group in 4-Benzylaminocyclohexanone introduces specific steric bulk, lipophilicity, and electronic characteristics that are not replicated by the parent 4-aminocyclohexanone or by alternative N-protected versions like N-Cbz-4-aminocyclohexanone. For example, the pKa of the amine group (predicted at 8.97 ) and the lipophilicity (LogP predicted at 2.68 ) are substantially altered, which can impact solubility, reactivity in subsequent synthetic steps, and the biological activity of the final product [1]. Furthermore, the benzyl group can serve as both a synthetic handle (e.g., for hydrogenolysis) and a crucial pharmacophore element, making the compound a distinct and non-fungible building block for specific synthetic routes and target molecule classes.

Quantifying the Differentiation of 4-Benzylaminocyclohexanone: Evidence for Selection


Synthetic Yield Comparison: Reductive Amination of 4-Aminocyclohexanone with Benzylamine

4-Benzylaminocyclohexanone is synthesized via reductive amination of 4-aminocyclohexanone with benzylamine. A literature procedure reports achieving a yield of 69.9% after purification . While direct yield comparisons for the identical reaction using other amines are not systematically reported in the same study, this value serves as a benchmark for synthetic feasibility. For context, reductive amination of the simpler cyclohexanone with benzylamine can achieve yields of 72-79% under optimized catalytic conditions, suggesting that the additional amine group in 4-aminocyclohexanone may introduce steric or electronic factors that impact efficiency [1]. This information is crucial for procuring a reliable intermediate for multi-step synthesis where yield optimization is critical.

Organic Synthesis Reductive Amination Process Chemistry

Physicochemical Differentiation: pKa and Lipophilicity Compared to 4-Aminocyclohexanone

The predicted pKa and LogP values for 4-Benzylaminocyclohexanone demonstrate a clear distinction from its parent amine, 4-aminocyclohexanone. 4-Benzylaminocyclohexanone has a predicted pKa of 8.97±0.20 and a LogP of 2.68 . In contrast, 4-aminocyclohexanone, being a primary amine, is expected to have a significantly lower pKa (typically around 9-10 for cyclohexylamine, but the presence of the ketone will lower this) and a much lower LogP. The introduction of the benzyl group increases lipophilicity by an estimated 2 LogP units, which will substantially impact membrane permeability and distribution in biological systems. This is a critical differentiator when the target application involves optimizing a drug candidate's ADME properties, as the benzyl group provides a tunable lipophilic anchor not present in the unsubstituted analog.

Medicinal Chemistry Physicochemical Properties Drug Design

Application-Specific Utility: A Scaffold for Analgesic and CNS Drug Development

Patents and literature identify 4-benzylaminocyclohexanone and its derivatives as core scaffolds in the development of analgesic agents. Specifically, the class of 4-amino-4-arylcyclohexanones, which encompasses 4-benzylaminocyclohexanone, is claimed to possess potent analgesic activity [1]. This is in contrast to simpler 4-aminocyclohexanones which lack the aryl/benzyl substituent required for potent interaction with the target receptors. Furthermore, the compound serves as an intermediate for synthesizing more complex molecules targeting cannabinoid receptor 1 (CB1), a validated target for pain and metabolic disorders [2]. This established role in specific, high-value therapeutic areas provides a strong rationale for its selection over other cyclohexanone derivatives that are not part of these key pharmacophore families.

Analgesic CNS Drug Discovery Pharmacophore

High-Value Applications for 4-Benzylaminocyclohexanone in Drug Discovery and Chemical Synthesis


Synthesis of 4-Amino-4-arylcyclohexanone Analgesics

4-Benzylaminocyclohexanone is a key precursor for synthesizing potent analgesic agents belonging to the 4-amino-4-arylcyclohexanone class. Researchers developing novel pain therapeutics can utilize this compound to introduce the crucial benzylamine moiety, which is essential for target engagement and pharmacological activity [1]. The compound's structure allows for subsequent functionalization, enabling the exploration of structure-activity relationships (SAR) around this core scaffold. This application is directly supported by patent literature that describes the synthesis and analgesic properties of compounds derived from 4-aminocyclohexanones with aryl/benzyl substitution [1].

Development of Cannabinoid Receptor 1 (CB1) Modulators

Medicinal chemistry programs targeting the Cannabinoid Receptor 1 (CB1) for pain, metabolic disorders, or neurological conditions can employ 4-Benzylaminocyclohexanone as a versatile building block. Its structure is present in compounds claimed to modulate CB1 activity, as detailed in relevant patents [2]. The benzyl group on the amine provides a lipophilic anchor that can be crucial for interacting with the hydrophobic binding pocket of the CB1 receptor. Procuring this specific intermediate provides a direct link to validated intellectual property and synthetic pathways in this therapeutic area [2].

A Lipophilic Building Block for Optimizing CNS Drug Candidates

The predicted LogP of 2.68 for 4-Benzylaminocyclohexanone is significantly higher than that of its unsubstituted parent amine . Medicinal chemists can strategically incorporate this building block to enhance the lipophilicity of a lead compound, which can be a critical parameter for improving blood-brain barrier (BBB) penetration and overall CNS exposure. The benzyl group serves as a modular, tunable hydrophobic element that can be added early in a synthetic sequence, allowing for systematic optimization of physicochemical properties without extensive de novo synthesis .

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